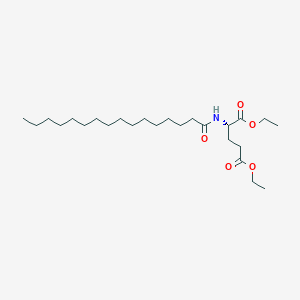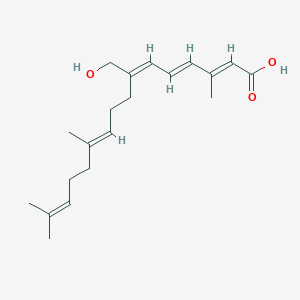
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid (HPA) is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids. HPA is a rare and unique fatty acid that is found in only a few sources, such as the liver oil of deep-sea sharks and the liver oil of the ratfish. HPA has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is not fully understood. However, it is believed that 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid exerts its therapeutic effects by modulating various signaling pathways in the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemische Und Physiologische Effekte
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has several biochemical and physiological effects on the body. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Additionally, 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its unique chemical structure and potential therapeutic properties. However, the limitations of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its rarity and the complexity of its synthesis.
Zukünftige Richtungen
The potential therapeutic properties of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid have generated interest in its use as a dietary supplement and in the development of new drugs. Future research should focus on the development of new synthesis methods for 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and the investigation of its therapeutic potential in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid and its effects on the body.
Synthesemethoden
The synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is a complex process that involves the use of various chemical reactions. The most common method for the synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is the oxidation of eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) using a mixture of nitric acid and acetic anhydride. This process yields a mixture of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid isomers, which can be separated and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been the subject of several scientific studies due to its potential therapeutic properties. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Eigenschaften
CAS-Nummer |
134678-59-4 |
|---|---|
Produktname |
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2E,4E,6E,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-2,4,6,10,14-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h7-8,10-11,13-14,21H,5-6,9,12,15H2,1-4H3,(H,22,23)/b11-7+,17-10+,18-14+,19-13+ |
InChI-Schlüssel |
JQIQGTYSXWVMEE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C(=O)O)\C)/CO)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
Synonyme |
7-hydroxyacyclic retinoid 7-hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



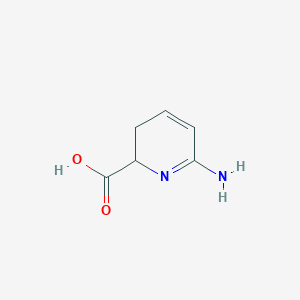

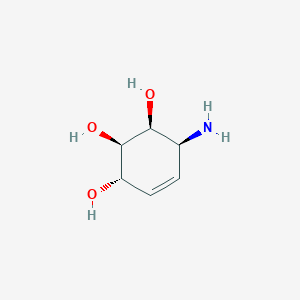
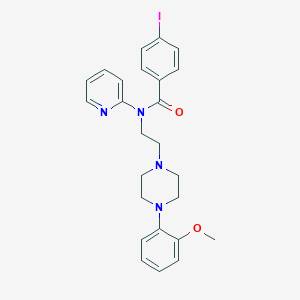
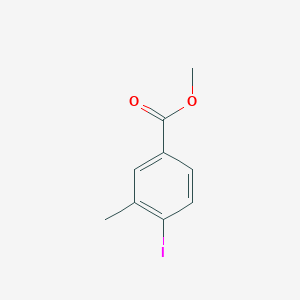
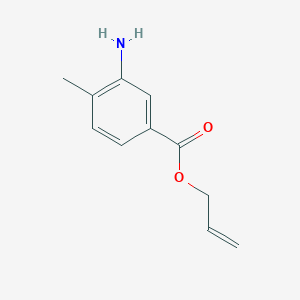
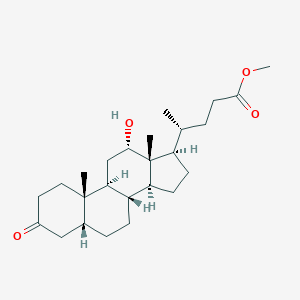
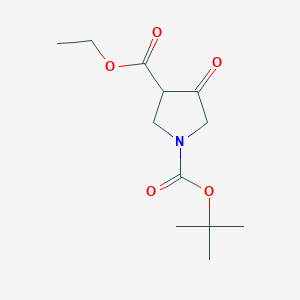
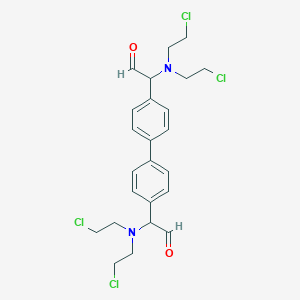
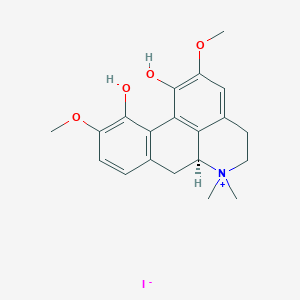
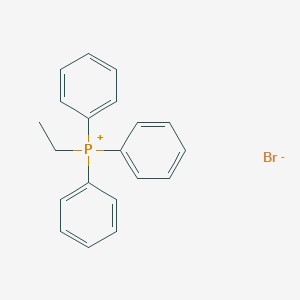
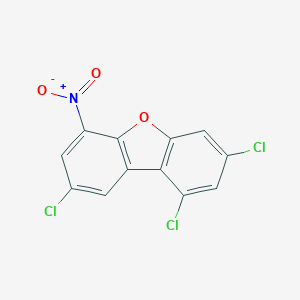
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
